molecular formula C17H16N4O2S B2791386 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 896318-55-1

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2791386
CAS No.: 896318-55-1
M. Wt: 340.4
InChI Key: KRFJPFAHZMVBPB-UHFFFAOYSA-N
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Description

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a chemical compound provided for research and development purposes. It has a molecular formula of C18H18N4O2S and a molecular weight of 354.43 g/mol . This product is intended for use in laboratory settings only and is not approved for human consumption, diagnostic, therapeutic, or any veterinary use. The core structure of this compound incorporates a pyrido[1,2-a][1,3,5]triazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Related triazine and fused pyrimidine derivatives have been extensively investigated for their potential as kinase inhibitors, including targets like p38 Mitogen-Activated Protein Kinases (p38 MAPK) and Epidermal Growth Factor Receptor (EGFR) . Such compounds are valuable tools in oncology research, inflammatory disease studies, and enzyme inhibition assays. The presence of the sulfanylacetamide chain may influence the compound's binding affinity and selectivity, making it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in the synthesis of novel bioactive molecules or as a reference standard in analytical studies. Handle this material with care, using appropriate personal protective equipment, and adhere to all relevant laboratory safety regulations.

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-6-13(7-4-11)18-15(22)10-24-16-19-14-8-5-12(2)9-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFJPFAHZMVBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a][1,3,5]triazin core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin core can be reduced to form alcohols.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
  • 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
  • Ethyl 2-[(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate

Uniqueness

The uniqueness of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Q & A

Q. What are the key synthetic steps and optimized reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclization, sulfonation, and amidation. Critical steps include:

  • Cyclization of pyrido-triazinone core : Requires controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) to stabilize intermediates .
  • Sulfonation : Thiol group introduction via nucleophilic substitution, often using triethylamine as a base to deprotonate thiol precursors .
  • Amidation : Coupling with 4-methylphenyl acetamide using carbodiimide-based catalysts (e.g., EDC/HOBt) in anhydrous conditions .
    Optimization : Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity, while stoichiometric adjustments (1.2–1.5 equivalents of reagents) improve yield .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirms regiochemistry of the pyrido-triazinone core and acetamide substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for sulfur atoms .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area under the curve) .

Q. What functional groups in this compound influence its reactivity?

Key groups include:

  • Sulfanyl (-S-) : Participates in nucleophilic substitutions (e.g., alkylation) and redox reactions .
  • Acetamide (-NHCOCH₃) : Stabilizes hydrogen bonding with biological targets and influences solubility in polar solvents .
  • Pyrido-triazinone core : Aromatic π-π stacking and hydrogen bonding drive interactions in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonation step?

Low yields often arise from competing side reactions or incomplete thiol activation. Methodological solutions:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize thiolate intermediates .
  • Catalyst screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts to enhance reaction kinetics .
  • Real-time monitoring : Employ HPLC-MS to track sulfonation progress and identify byproducts for column chromatography purification .

Q. How should experiments be designed to evaluate biological activity and target interactions?

  • In vitro assays :
    • Enzyme inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates for kinases or proteases .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for apoptosis vs. necrosis .
  • Biophysical studies :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified protein targets .
    • Molecular docking : Simulate ligand-protein interactions using software like AutoDock Vina to identify binding pockets .

Q. How can discrepancies in NMR spectral data be resolved?

Common issues include signal splitting from impurities or solvent effects. Strategies:

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations .
  • Deuterated solvent exchange : Use D₂O shake tests to confirm exchangeable protons (e.g., -NH groups) .
  • Comparative analysis : Cross-reference experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

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